N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS No.: 896333-50-9
Cat. No.: VC4969803
Molecular Formula: C16H13ClN4O3S
Molecular Weight: 376.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896333-50-9 |
|---|---|
| Molecular Formula | C16H13ClN4O3S |
| Molecular Weight | 376.82 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H13ClN4O3S/c1-24-12-6-5-10(17)8-11(12)18-14(22)9-25-15-19-13-4-2-3-7-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) |
| Standard InChI Key | SKVBKAHPTVRQAV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Introduction
N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structural arrangement that combines elements of both pyrido[1,2-a] triazin and acetamide functionalities. This compound is of interest in medicinal chemistry due to its potential bioactive properties and therapeutic applications.
Chemical Reactions
The compound can participate in various chemical reactions typical for acetamides and related structures. These reactions are often carried out under controlled conditions to prevent decomposition or unwanted side reactions. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are used to monitor reaction progress and purity.
Synthesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide typically involves multi-step reactions. Key methods include the use of starting materials such as 5-chloro-2-methoxyphenyl derivatives and pyrido[1,2-a] triazin intermediates. Techniques like microwave-assisted synthesis have been explored to enhance reaction rates and product purity.
Potential Applications
Research into this compound suggests potential applications in medicinal chemistry, particularly due to its bioactive properties. Modifications in the structure can significantly alter biological activity and selectivity towards targets. The compound may have implications in drug development, although its mechanism of action is not fully elucidated.
Research Findings
Studies on related compounds indicate that structural modifications can enhance therapeutic efficacy and reduce toxicity. The presence of both chloro and methoxy groups may enhance lipophilicity and facilitate cellular uptake, which is crucial for its potential biological activity.
Comparison with Similar Compounds
Similar compounds, such as N-(5-chloro-2-methoxyphenyl)-2-[({8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]acetamide, also feature complex heterocyclic structures with potential applications in medicinal chemistry. These compounds are often evaluated for their anticancer or anti-inflammatory properties, highlighting the importance of structural modifications in optimizing biological activity .
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